Fenaminosulf
Overview
Description
It was introduced in the 1960s and has been utilized in agriculture to control fungal diseases in crops such as vegetables, cotton, and sugarcane . Fenaminosulf is known for its ability to interfere with the mitochondrial enzyme NADH-ubiquinone reductase (complex I), which is crucial for cellular energy production .
Mechanism of Action
Target of Action
Fenaminosulf, also known as Dexon, is primarily used as a fungicide and germicide . It targets the mitochondria of cells, specifically interfering with the activity of an enzyme necessary for efficient energy manufacture . This enzyme is part of the NADH-ubiquinone reductase (complex I), a crucial component of the electron transport chain in mitochondria .
Mode of Action
This compound disrupts the production of cellular energy by inhibiting the activity of the enzyme in the mitochondria .
Biochemical Pathways
This compound affects various biochemical pathways. In the case of the plant Zizania latifolia, it alters the expression level of genes involved in plant-pathogen interactions, plant hormone signal transduction, and some metabolism pathways . This direct effect on the growth of Z. latifolia promotes gall formation, a beneficial trait for agricultural yield .
Pharmacokinetics
It is known to be mobile in the environment, suggesting it may have significant distribution potential .
Result of Action
This compound’s action results in significant cellular and molecular effects. It causes a strong inhibitory effect on the growth of certain fungi, such as Ustilago esculenta, in vitro . It also downregulates the transcript levels of certain genes, including mating-type alleles, cell metabolism-related genes, and chitin synthase genes . These changes can lead to observable morphological changes, such as excessive branching or abnormal configuration, and cytological changes, including the decomposition of the cell wall and vacuole .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors For instance, in Zlatifolia . Moreover, temperature and illumination are key factors influencing the growth of Z. latifolia and the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
Fenaminosulf plays a significant role in biochemical reactions, particularly in plant-pathogen interactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in Zizania latifolia, this compound alters the expression levels of genes involved in plant hormone signal transduction and metabolism pathways . It also affects the microbial communities in the soil, influencing the activities of enzymes such as catalase, urease, and alkaline phosphatase .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. In Zizania latifolia, it promotes gall formation by altering gene expression related to plant-pathogen interactions and hormone signaling . In pepper plants (Capsicum annuum L.), this compound improves survival rates and affects microbial communities in the soil, which in turn influences plant growth and development . These effects highlight its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. In Zizania latifolia, this compound downregulates the transcript levels of mating-type alleles, cell metabolism-related genes, and chitin synthase genes in the fungal endophyte Ustilago esculenta . This indicates that this compound exerts its effects by modulating gene expression and enzyme activity at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound has a strong inhibitory effect on the growth of Ustilago esculenta in vitro, while promoting the growth of Zizania latifolia by altering gene expression . The stability and degradation of this compound, as well as its long-term effects on cellular function, are crucial factors in understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In pepper plants, different treatment strategies involving this compound application have shown varying effects on plant survival rates, growth potential, and microbial communities in the soil . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in agricultural practices.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. In Zizania latifolia, it affects metabolism pathways by altering gene expression related to plant hormone signal transduction and plant-pathogen interactions . These interactions can influence metabolic flux and metabolite levels, contributing to the overall effects of this compound on plant growth and development.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In pepper plants, this compound application affects microbial communities in the soil, which in turn influences the transport and distribution of nutrients and other compounds within the plant . Understanding these interactions is essential for optimizing the use of this compound in agricultural practices.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are critical aspects of its biochemical analysis. In Zizania latifolia, this compound alters gene expression in specific compartments or organelles, affecting plant-pathogen interactions and hormone signaling pathways . These targeting signals and post-translational modifications direct this compound to specific cellular locations, where it exerts its effects.
Preparation Methods
The preparation of Fenaminosulf involves several steps:
Selection of Raw Materials: The primary raw materials include sodium disulphonate and other related compounds.
Crushing and Screening: The raw materials are crushed and screened to obtain the desired particle size.
Addition of Auxiliary Agents: Active agents, dispersants, and other auxiliary agents are added to ensure good wettability and dispersibility of the powder.
Mixing and Drying: The raw materials are mixed thoroughly and then dried to produce the final product.
Chemical Reactions Analysis
Fenaminosulf undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fenaminosulf has a wide range of applications in scientific research:
Comparison with Similar Compounds
Fenaminosulf is unique in its mode of action and its specific use as a fungicide. Similar compounds include:
Imazalil: Another fungicide used to control fungal diseases in crops.
Tolclofos-methyl: A fungicide with a different mode of action, used to control soil-borne fungal pathogens.
Hymexazol: A fungicide used to control fungal diseases in various crops.
Compared to these compounds, this compound is unique in its ability to inhibit NADH-ubiquinone reductase, making it particularly effective against certain types of fungi .
Properties
IUPAC Name |
sodium;N-[4-(dimethylamino)phenyl]iminosulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S.Na/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14;/h3-6H,1-2H3,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDQPCIQCXRBQP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150-70-9 (Parent) | |
Record name | Fenaminosulf [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040371 | |
Record name | Fenaminosulf | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Formulated fenaminosulf appears as yellow-brown crystals or brown powder. (NTP, 1992), Yellowish-brown, odorless solid; [HSDB] Brownish-yellow powder; [MSDSonline] | |
Record name | FORMULATED FENAMINOSULF | |
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URL | https://cameochemicals.noaa.gov/chemical/20422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenaminosulf | |
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Solubility |
10 to 50 mg/mL at 72.5 °F (NTP, 1992), IN WATER: 2-3 G/100 ML @ 25 °C; SOL IN DIMETHYLFORMAMIDE, ETHANOL; INSOL IN DIETHYL ETHER, BENZENE, PETROLEUM OILS, water solubility = 2X10+4 mg/l @ 25 °C | |
Record name | FORMULATED FENAMINOSULF | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DEXON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Negligible | |
Record name | DEXON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fungitoxicity is due to inhibition of specific mitochondrial NADH-oxidase in susceptible species. | |
Record name | DEXON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOWISH-BROWN POWDER | |
CAS No. |
140-56-7 | |
Record name | FORMULATED FENAMINOSULF | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenaminosulf [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenaminosulf | |
Source | EPA DSSTox | |
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Record name | Fenaminosulf | |
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Record name | FENAMINOSULF | |
Source | FDA Global Substance Registration System (GSRS) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
392 °F (Decomposes) (NTP, 1992) | |
Record name | FORMULATED FENAMINOSULF | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fenaminosulf is a fungicide and microbicide that disrupts mitochondrial energy metabolism. [, ] It achieves this by inhibiting adenosine triphosphate (ATP) production through two main mechanisms:
- Non-specific disruption of the mitochondrial membrane: this compound can also interfere with the integrity and function of the mitochondrial membrane, particularly its ability to maintain the electrochemical proton gradient essential for ATP production. []
ANone: By inhibiting ATP synthesis, this compound effectively starves cells of their primary energy source. This leads to a cascade of detrimental effects:
- Accumulation of metabolic byproducts: The cell attempts to compensate for reduced ATP production through increased glycolysis, leading to a buildup of pyruvate and subsequently lactate, potentially causing lactic acidosis. []
ANone: this compound has the molecular formula C8H10N3NaO3S and a molecular weight of 251.24 g/mol.
A: While the provided research papers do not include detailed spectroscopic data, studies on analytical methods like those employing fluorescence quenching reactions with acriflavine provide insights into its spectral characteristics. [] These methods exploit the spectral changes occurring upon this compound-acriflavine complex formation for detection and quantification.
ANone: this compound is not typically recognized for catalytic properties. Its primary mode of action revolves around inhibiting biological processes rather than catalyzing chemical reactions.
A: this compound is not registered for use in the USA or Europe and is listed as obsolete by the World Health Organization. [] This suggests potential concerns regarding its safety or environmental impact that have led to restrictions on its use.
A: While a detailed ADME profile is not available from the provided research, one study mentions the detection of phenols in the urine and feces of rats administered with this compound or its metabolite dimethyl-p-phenylenediamine. [] This finding suggests that this compound undergoes metabolic transformations, likely involving oxidation reactions, before excretion. Further research is needed to fully elucidate its pharmacokinetic properties.
ANone: Research indicates that this compound exhibits varying degrees of effectiveness against different plant pathogens. It has shown positive results in controlling:
- Chytridiaceous mycoparasites: this compound effectively reduced the infestation of chytridiaceous fungi on Gigaspora margarita spores, a beneficial mycorrhizal fungus. []
- Fusarium oxysporum: Studies demonstrated this compound's ability to suppress Fusarium oxysporum, a prevalent soilborne pathogen causing wilt diseases in various crops, although some inhibitory effects on plant growth were also observed. [, , , ]
- Aphanomyces root rot: this compound, especially in combination with metalaxyl, effectively controlled Aphanomyces root rot in subterranean clover. []
- Sisal zebra disease: this compound, at specific concentrations, demonstrated good control efficacy against sisal zebra disease. []
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